molecular formula C25H18ClN3O3 B10879952 2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10879952
M. Wt: 443.9 g/mol
InChI Key: RONVUHGIWVCHSM-UHFFFAOYSA-N
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Description

2-{3-[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-{3-[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the isoindole moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{3-[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE include other quinazolinone derivatives and indole-based compounds. These compounds share similar structural features but may differ in their biological activity and chemical properties. For example, other quinazolinone derivatives may have different substituents on the quinazolinone core, leading to variations in their therapeutic potential.

Properties

Molecular Formula

C25H18ClN3O3

Molecular Weight

443.9 g/mol

IUPAC Name

2-[3-[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C25H18ClN3O3/c26-19-11-4-6-13-21(19)29-22(27-20-12-5-3-10-18(20)25(29)32)14-7-15-28-23(30)16-8-1-2-9-17(16)24(28)31/h1-6,8-13H,7,14-15H2

InChI Key

RONVUHGIWVCHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl

Origin of Product

United States

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